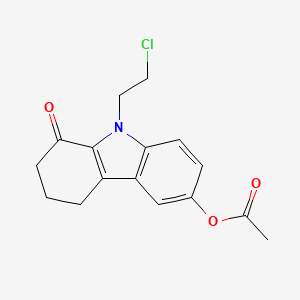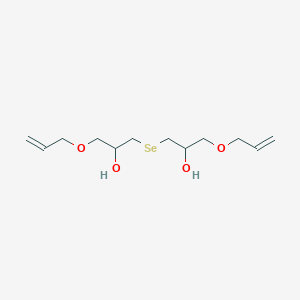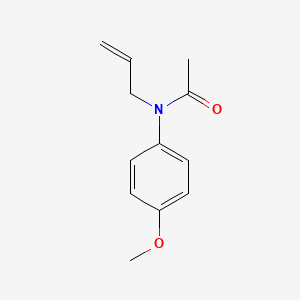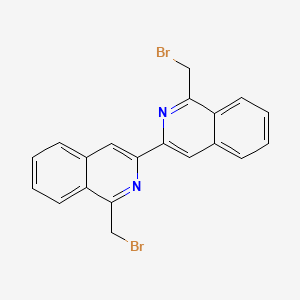
9-(2-Chloroethyl)-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Chloroethyl)-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-YL acetate is an organic compound with a complex structure that includes a carbazole core, a chloroethyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloroethyl)-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-YL acetate typically involves multiple steps, starting with the preparation of the carbazole core. The key steps include:
Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloroethyl Group: This step often involves the use of chloroethyl reagents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Chloroethyl)-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-YL acetate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, the compound or its derivatives may be investigated for their potential therapeutic effects. This includes studies on their mechanism of action, efficacy, and safety in preclinical and clinical settings.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl chloroacetate: A simpler ester with similar functional groups but lacking the carbazole core.
2-Chloroethyl acetate: Another related compound with a similar chloroethyl group but different core structure.
Uniqueness
The uniqueness of 9-(2-Chloroethyl)-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-YL acetate lies in its combination of a carbazole core with a chloroethyl group and an acetate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
| 112800-37-0 | |
Fórmula molecular |
C16H16ClNO3 |
Peso molecular |
305.75 g/mol |
Nombre IUPAC |
[9-(2-chloroethyl)-8-oxo-6,7-dihydro-5H-carbazol-3-yl] acetate |
InChI |
InChI=1S/C16H16ClNO3/c1-10(19)21-11-5-6-14-13(9-11)12-3-2-4-15(20)16(12)18(14)8-7-17/h5-6,9H,2-4,7-8H2,1H3 |
Clave InChI |
KHGJSTCSVVFXBD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)


![2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one](/img/structure/B14300233.png)
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)

